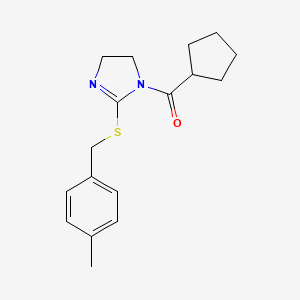

cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-13-6-8-14(9-7-13)12-21-17-18-10-11-19(17)16(20)15-4-2-3-5-15/h6-9,15H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUCVOMQHDSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Sequential Synthesis

A streamlined approach combines cyclization, alkylation, and acylation in a single reaction vessel:

- Ethylenediamine, carbon disulfide, and 4-methylbenzyl chloride react sequentially.

- In situ activation of cyclopentanecarboxylic acid with CDI.

- Direct coupling without isolating intermediates.

Advantages : Reduced purification steps; higher overall yield (reported up to 68% in analogous systems).

Solid-Phase Synthesis

For high-throughput applications, the imidazoline core can be synthesized on resin:

- Wang resin-bound ethylenediamine undergoes cyclization with CS₂.

- On-resin alkylation with 4-methylbenzyl chloride.

- Cleavage and solution-phase acylation with CDI-activated cyclopentanecarboxylic acid.

Reaction Monitoring and Purification

Analytical Techniques :

Purification :

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound could be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Substituent Bulk and Lipophilicity: The target compound’s 4-methylbenzylthio group introduces greater steric hindrance and lipophilicity compared to the methylsulfanyl group in the chlorophenyl analog . This may improve membrane permeability but reduce aqueous solubility.

Electronic Effects :

- The thioether group in the target compound is less electron-withdrawing than the nitro groups in nitroimidazole analogs (e.g., compounds in ), which could influence redox reactivity or metabolic pathways.

Saturation of Imidazole Core :

- The 4,5-dihydroimidazole in the target compound lacks full conjugation, reducing aromatic stabilization compared to unsaturated analogs like 2,4,5-triphenylimidazoles . This may affect intermolecular interactions (e.g., π-stacking) in biological systems.

Physicochemical Properties

- Solubility : The 4-methylbenzylthio group likely reduces aqueous solubility compared to the furan-2-yl analog , which has a polar heterocycle.

Biological Activity

Cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a cyclopentyl group and a thioether moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization and interfere with cell cycle progression. Imidazole derivatives have shown promise as anticancer agents due to their capacity to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| MDA-MB-468 | 0.4 | Tubulin Polymerization |

| HeLa | 0.2 | Cell Proliferation |

| HCT-15 | 0.3 | Cell Proliferation |

| HepG2 | 0.5 | Cell Viability |

These results indicate that this compound exhibits potent anticancer activity, particularly against breast and cervical cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the imidazole ring and substituents significantly influence the biological activity of the compound. For instance:

- Aliphatic Groups: The presence of aliphatic groups enhances potency against cancer cells.

- Substituent Positioning: The positioning of electron-donating groups on the phenyl ring increases the compound's efficacy.

Research has shown that compounds with specific substitutions exhibit improved activity compared to their parent structures. For example, a derivative with a methoxy group at the para position displayed an IC50 value of 0.15 µM against A549 cells, indicating a substantial increase in potency compared to non-substituted analogs.

Study 1: Anticancer Efficacy in Xenograft Models

In vivo studies have demonstrated that administration of this compound significantly suppressed tumor growth in xenograft models. In one study, mice treated with the compound at a dosage of 60 mg/kg every other day for three weeks exhibited a 77% reduction in tumor size compared to control groups without significant weight loss.

Study 2: Comparison with Standard Chemotherapeutics

Comparative studies against standard chemotherapeutics such as paclitaxel and doxorubicin showed that this compound had comparable or superior efficacy in certain cancer types while exhibiting lower toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.